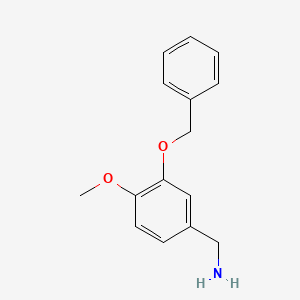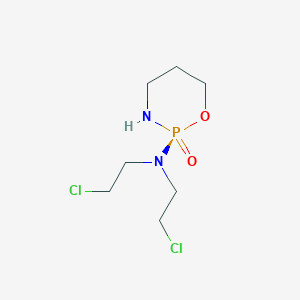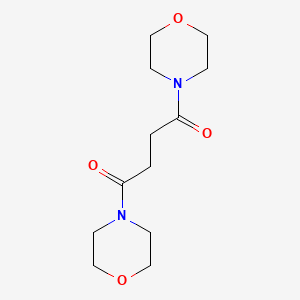
1,4-Di(morpholin-4-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(morpholin-4-yl)butane-1,4-dione is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of two morpholine rings attached to a butane-1,4-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di(morpholin-4-yl)butane-1,4-dione can be synthesized through a multi-step process involving the reaction of morpholine with butane-1,4-dione. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the nucleophilic addition of morpholine to the carbonyl groups of butane-1,4-dione, followed by cyclization to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(morpholin-4-yl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The morpholine rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to achieve the desired products .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .
Applications De Recherche Scientifique
1,4-Di(morpholin-4-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Di(morpholin-4-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, the morpholine rings can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di(piperidin-4-yl)butane-1,4-dione: Similar structure but with piperidine rings instead of morpholine.
1,4-Di(azepan-4-yl)butane-1,4-dione: Contains azepane rings instead of morpholine.
1,4-Di(pyrrolidin-4-yl)butane-1,4-dione: Features pyrrolidine rings in place of morpholine.
Uniqueness
1,4-Di(morpholin-4-yl)butane-1,4-dione is unique due to the presence of morpholine rings, which impart specific chemical properties and reactivity. The morpholine rings can enhance the compound’s solubility in water and other polar solvents, making it suitable for various applications. Additionally, the compound’s ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1,4-dimorpholin-4-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-10H2 |
Clé InChI |
NOESYBNJWVIBHT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


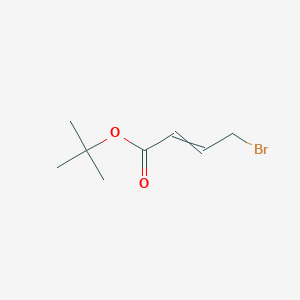
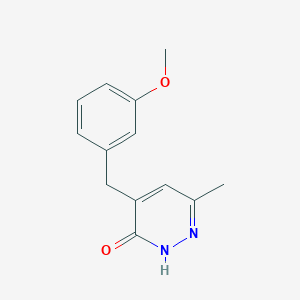
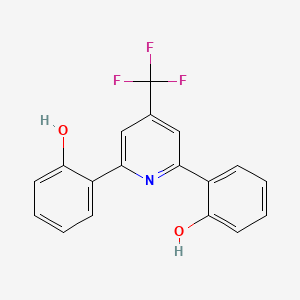
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
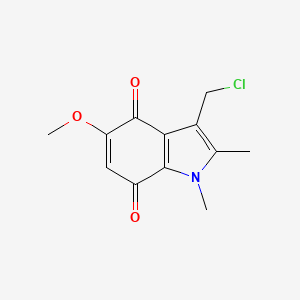
![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)

